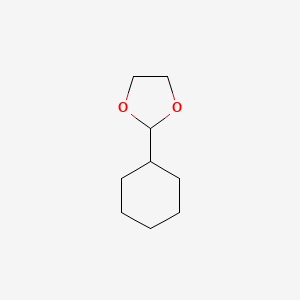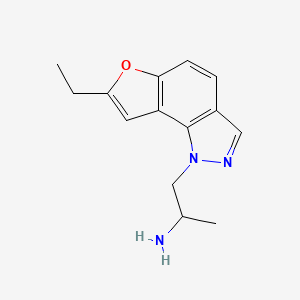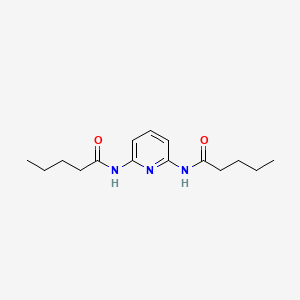
N,N'-pyridine-2,6-diyldipentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-pyridine-2,6-diyldipentanamide is a chemical compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with pentanamide groups. This compound belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-pyridine-2,6-diyldipentanamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N,N’-pyridine-2,6-diyldipentanamide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-pyridine-2,6-diyldipentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Aplicaciones Científicas De Investigación
N,N’-pyridine-2,6-diyldipentanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N,N’-pyridine-2,6-diyldipentanamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, thereby modulating the activity of the target molecules. This interaction can lead to changes in the biochemical pathways and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features.
5,5’-(Pyridine-2,6-diyl)bis(4-arylideneamino-3-mercapto-1,2,4-triazole): A compound with antibacterial activity and similar pyridine-based structure.
Uniqueness
N,N’-pyridine-2,6-diyldipentanamide is unique due to its specific substitution pattern and the presence of pentanamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propiedades
Número CAS |
171022-17-6 |
|---|---|
Fórmula molecular |
C15H23N3O2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
N-[6-(pentanoylamino)pyridin-2-yl]pentanamide |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-10-14(19)17-12-8-7-9-13(16-12)18-15(20)11-6-4-2/h7-9H,3-6,10-11H2,1-2H3,(H2,16,17,18,19,20) |
Clave InChI |
DUOGRRYVABQGPV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=NC(=CC=C1)NC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)
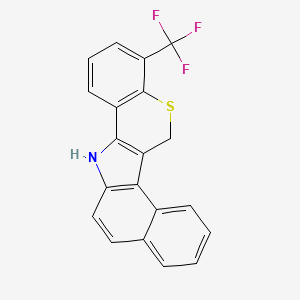
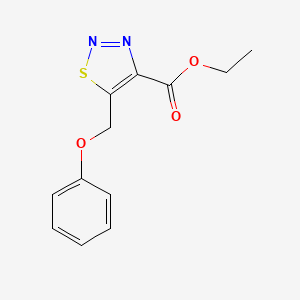
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)

![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
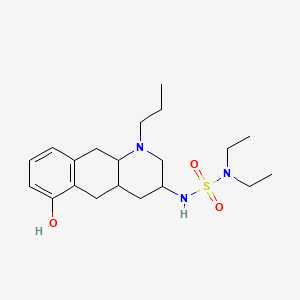

![1,3-Diphenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14159613.png)
![1-[3-(Naphthalen-2-yl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14159616.png)
